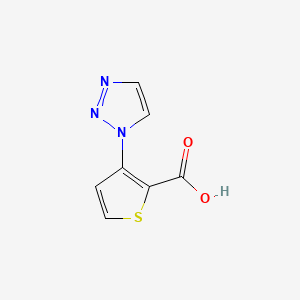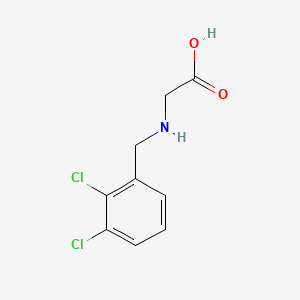
3-叠氮丙酸磺酰-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidopropionic Acid Sulfo-NHS Ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of 3-Azidopropionic Acid Sulfo-NHS Ester is C7H7N4NaO7S. It is a water-soluble compound containing an azide group and an NHS ester .Chemical Reactions Analysis
The azide group in 3-Azidopropionic Acid Sulfo-NHS Ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can react with other primary amines to label proteins and antibodies .Physical And Chemical Properties Analysis
3-Azidopropionic Acid Sulfo-NHS Ester is a solid compound with a molecular weight of 314.2 . It is soluble in DMSO.科学研究应用
蛋白质分析
3-叠氮丙酸磺酰-NHS 酯: 用于制备寡核苷酸-抗体偶联物,用于蛋白质分析。 这种应用显着提高了蛋白质测定的灵敏度,并使新的多重分析策略成为可能 {svg_1}. 使用无铜点击化学结合离子交换色谱的偶联技术允许纯化这些偶联物,它们可用于各种蛋白质分析测定 {svg_2}.
治疗性细胞靶向
该化合物参与治疗应用,其中利用抗体的特异性将反义寡核苷酸递送至特定细胞类型以进行基因沉默。 这种方法对于靶向基因治疗应用特别有前景 {svg_3}.
蛋白质诊断
在诊断领域,3-叠氮丙酸磺酰-NHS 酯 偶联抗体用于将蛋白质的检测信号转化为 DNA 水平。 这允许使用 DNA 扩增方法,可以放大读出信号,从而提高检测灵敏度,与 ELISA 等传统方法相比 {svg_4}.
交联和标记
该化合物用作胺反应性交联剂,靶向蛋白质、寡核苷酸和其他含胺分子的伯胺。 它是交联或标记肽和蛋白质(如抗体)的关键试剂,用于各种生物学研究 {svg_5}.
抗体-药物偶联物 (ADC)
3-叠氮丙酸磺酰-NHS 酯: 用于合成 ADC 中的可裂解连接体。 ADC 由通过该连接体连接到细胞毒素的抗体组成,这对于治疗剂的靶向递送至关重要 {svg_6}.
点击化学应用
3-叠氮丙酸磺酰-NHS 酯 的叠氮基团可以与炔烃、BCN、DBCO 反应形成稳定的三唑键。 该反应是点击化学的基石,点击化学广泛用于生物偶联、表面功能化和材料科学 {svg_7}.
作用机制
Target of Action
The primary targets of 3-Azidopropionic Acid Sulfo-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .
Mode of Action
3-Azidopropionic Acid Sulfo-NHS Ester contains an azide group and an NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester, on the other hand, can react with primary amines to form a stable amide bond . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Biochemical Pathways
The biochemical pathways affected by 3-Azidopropionic Acid Sulfo-NHS Ester primarily involve the formation of stable amide bonds with primary amines. This process is used in bioconjugation techniques, which allow for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The resulting conjugates can be used in a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of 3-Azidopropionic Acid Sulfo-NHS Ester is the formation of stable amide bonds with primary amines. This allows for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The compound is also used in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug .
Action Environment
The action of 3-Azidopropionic Acid Sulfo-NHS Ester is influenced by environmental factors such as pH. The reaction of the NHS ester with primary amines is strongly pH-dependent . At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment in which it is used.
安全和危害
In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air .
未来方向
生化分析
Biochemical Properties
The azide group in 3-Azidopropionic Acid Sulfo-NHS Ester can react with alkyne, BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions . The NHS ester in the compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
It is known that the compound is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . This suggests that 3-Azidopropionic Acid Sulfo-NHS Ester may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Azidopropionic Acid Sulfo-NHS Ester involves its role as a linker in the formation of ADCs . The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This linkage can then bind to biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Given its role in the formation of ADCs , it is likely that the compound’s effects would vary over time depending on the stability of the ADCs and the specific experimental conditions.
属性
IUPAC Name |
sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRVBYZPBFADS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)




![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

